Pholcodine N-Oxide

Drug metabolism Opioid biotransformation In vitro hepatocyte assay

Pholcodine N-Oxide (PNOX; EP Impurity C; CAS 433308-89-5) is the reference standard for pholcodine impurity profiling. Its +16 amu LC-MS shift and early SFC retention differentiate it from parent and di-N-oxide. As the dominant metabolite (k(met)=0.021 µM min⁻¹) and non-hepatotoxic, PNOX is the pathway-specific biomarker for pholcodine metabolism and stability-indicating method validation. Essential for ANDA/NDA QC and forced degradation studies.

Molecular Formula C23H30N2O5
Molecular Weight 414.5 g/mol
Cat. No. B13423856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePholcodine N-Oxide
Molecular FormulaC23H30N2O5
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O)[O-]
InChIInChI=1S/C23H30N2O5/c1-25(27)10-6-23-16-3-4-18(26)22(23)30-21-19(5-2-15(20(21)23)14-17(16)25)29-13-9-24-7-11-28-12-8-24/h2-5,16-18,22,26H,6-14H2,1H3/t16-,17+,18-,22-,23-,25?/m0/s1
InChIKeyWFYQQTIPGPMDSM-XJXANZMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pholcodine N-Oxide (CAS 433308-89-5): Physicochemical Properties, Pharmacopoeial Classification, and Analytical Reference Standard Role


Pholcodine N-Oxide (PNOX) is a semi-synthetic opioid alkaloid N-oxide with molecular formula C₃₂H₃₀N₂O₅ and molecular weight 414.5 g/mol [1]. It is the primary N-oxidation metabolite of the antitussive agent pholcodine (3-morpholinoethylmorphine) and is officially recognized in the European Pharmacopoeia as Pholcodine EP Impurity C (N-Oxide) and Pholcodine EP Impurity E (N′-Oxide), where it is supplied as a characterized reference standard for impurity profiling [2]. PNOX is formed both metabolically in vivo via N-oxidation in hepatocytes and chemically as a degradation product during storage of pholcodine-containing liquid formulations [1].

Why Pholcodine, Pholcodine-N,N′-Dioxide, or Other Opioid N-Oxides Cannot Substitute for Pholcodine N-Oxide in Analytical and Pharmacological Workflows


Pholcodine N-Oxide occupies a unique intersection of metabolic identity, chromatographic behavior, and toxicological profile that prevents simple substitution by its parent compound pholcodine, its over-oxidized di-N-oxide counterpart, or other opioid N-oxides such as morphine-N-oxide or ethylmorphine-N-oxide. In LC-ESI-MS, PNOX exhibits a characteristic +16 amu mass shift from pholcodine and elutes as an early-eluting impurity distinct from both the parent drug and the +32 amu di-N-oxide species [1]. Metabolically, N-oxidation to PNOX represents the dominant biotransformation pathway for pholcodine (k(met) = 0.021 µM min⁻¹), a route that is absent in morphine (3-glucuronidation) and codeine (O-/N-dealkylation), meaning that PNOX is a pathway-specific biomarker unavailable from other opioids [2]. In HepG2 cytotoxicity assays, PNOX shares the benign profile of pholcodine but critically differs from the toxic metabolite codeinone, which depletes glutathione within 5 minutes [3]. These orthogonal differentiation points—chromatographic, metabolic, and toxicological—make PNOX irreplaceable for impurity profiling, metabolite identification, and stability-indicating method validation.

Quantitative Differentiation Evidence for Pholcodine N-Oxide: Head-to-Head Comparisons Across Metabolism, Cytotoxicity, Chromatography, and Synthesis


Metabolic Pathway Dominance and Biotransformation Rate: Pholcodine N-Oxide (N-Oxidation) vs. Morphine (3-Glucuronidation) and Codeine (Dealkylation) in Rat Hepatocytes

In freshly isolated rat hepatocytes, N-oxidation to pholcodine-N-oxide (PNOX) was identified as the major metabolic pathway for pholcodine, whereas morphine was primarily metabolized via 3-glucuronidation and codeine via O- and N-dealkylation [1]. The overall biotransformation rate of pholcodine (k(met) = 0.021 µM min⁻¹) was 2.7-fold slower than that of morphine (k(met) = 0.057 µM min⁻¹) and 5.3-fold slower than that of codeine (k(met) = 0.112 µM min⁻¹) [1]. Critically, neither morphine nor any morphine-derived metabolites were detected as products of pholcodine incubation, confirming that PNOX formation via N-oxidation is the exclusive dominant metabolic route for pholcodine and is not shared by morphine or codeine [1].

Drug metabolism Opioid biotransformation In vitro hepatocyte assay

HepG2 Cytotoxicity Profile: Pholcodine N-Oxide vs. Codeinone — Differential Glutathione Depletion and Cell Viability

In HepG2 cells, incubation with pholcodine-N-oxide (P-NOX) resulted in no significant loss of cell viability (measured by LDH leakage), no depletion of reduced glutathione (GSH), and no decrease in total protein content, a profile indistinguishable from pholcodine, codeine, morphine, and oxycodone [1]. In stark contrast, codeinone (CO) — the 6-dehydrogenated metabolite of codeine — produced marked GSH depletion with statistically significant differences from control cells (P < 0.05) detected after as little as 5 minutes of incubation, an effect that preceded subsequent loss of cell viability and decrease in total protein content [1]. This differential toxicity was attributed to the formation of a codeinone-glutathione conjugate (CO-SG), confirmed by LC/MS/MS and NMR [1].

In vitro toxicology Opioid metabolite safety Hepatocellular assay

SFC-MS Chromatographic Resolution: Pholcodine N-Oxide Retention Time Differentiated from Pholcodine and Pholcodine-N,N′-Dioxide

By supercritical fluid chromatography–mass spectrometry (SFC-MS), pholcodine-N-oxide exhibits a distinct retention time (Rt) of 4.47 min, clearly resolved from both the parent drug pholcodine (Rt = 3.06 min) and the over-oxidized degradation product pholcodine-N,N′-dioxide (Rt = 5.68 min) [1]. The mass spectra recorded under each peak confirmed the identity of each species, with pholcodine-N-oxide eluting between the parent and the di-N-oxide [1]. This chromatographic separation was achieved using isocratic SFC with CO₂ in the supercritical state and 30% EtOH/0.4% diethylamine as organic modifier, with MS operated in positive ion mode [1].

Supercritical fluid chromatography Impurity profiling Mass spectrometry

LC-ESI-MS Mass Spectrometric Differentiation: Pholcodine N-Oxide Identification via +16 amu Molecular Ion Shift

In LC-ESI-MS analysis of pholcodine bulk drug substance, pholcodine-N-oxide was identified as an early-eluting compound with a protonated molecular ion [M+H]⁺ at m/z 415, representing a characteristic +16 amu mass shift from pholcodine ([M+H]⁺ at m/z 399) [1]. This mass increment corresponds to the addition of a single oxygen atom (mono-N-oxidation), clearly distinguishing PNOX from both the parent drug and pholcodine-di-N,N′-dioxide (expected [M+H]⁺ at m/z 431, +32 amu shift) [1]. The structural identity of the early-eluting peak as PNOX was confirmed by matching chromatographic retention and mass spectral data with a synthesized pholcodine-N-oxide standard [1]. Two additional previously unidentified compounds with +16 amu mass shifts were identified as hydroxy-pholcodine derivatives, with 10-S-hydroxy-pholcodine confirmed by independent synthesis using chromic acid oxidation [1].

Liquid chromatography-mass spectrometry Pharmaceutical impurity identification Reference standard characterization

Synthetic Route Specificity: m-CPBA Oxidation of Pholcodine Yields Pholcodine N-Oxide with Di-N,N′-Dioxide as a Byproduct

The reaction of pholcodine with m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions produces pholcodine-N-oxide (mono-N-oxide) as the primary product, along with pholcodine-di-N,N′-dioxide as a secondary over-oxidation byproduct [1]. Both products were characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures [1][2]. This synthetic route provides a reproducible method for preparing authenticated PNOX reference standards, which have been used to confirm the identity of PNOX as both a metabolite in rat hepatocyte incubations and as a degradation impurity in pholcodine bulk drug substance and liquid formulations [1][2].

Reference standard synthesis Oxidation chemistry Pharmaceutical impurity preparation

Validated Application Scenarios for Pholcodine N-Oxide in Pharmaceutical Development, Quality Control, and Biomedical Research


Pholcodine ANDA/NDA Impurity Profiling: Use as EP Impurity C / EP Impurity E Reference Standard for Method Validation

Pholcodine N-Oxide is officially designated as Pholcodine EP Impurity C (CAS 433308-89-5) and EP Impurity E in the European Pharmacopoeia [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and is used for analytical method development, method validation (AMV), and Quality Control (QC) applications during Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions for pholcodine-containing products. Its distinct LC-ESI-MS signal ([M+H]⁺ m/z 415, +16 amu from pholcodine) [2] and resolved SFC-MS retention time (Rt 4.47 min) [3] provide orthogonal specificity, enabling accurate quantification even in the presence of the parent drug and the di-N-oxide degradation product.

Metabolite Identification and Pharmacokinetic Studies: PNOX as the Primary N-Oxidation Biomarker for Pholcodine Metabolism

Because N-oxidation to PNOX is the dominant metabolic pathway for pholcodine in rat hepatocytes — with a biotransformation rate of k(met) = 0.021 µM min⁻¹ — and no morphine is produced via this route [4], PNOX serves as the definitive biomarker for pholcodine-specific metabolism. This is in contrast to morphine (3-glucuronidation, k(met) = 0.057 µM min⁻¹) and codeine (O-/N-dealkylation, k(met) = 0.112 µM min⁻¹), whose metabolic profiles do not yield PNOX [4]. Laboratories conducting in vitro or in vivo metabolism studies of pholcodine require authenticated PNOX reference material to track this pathway-specific metabolite.

Forced Degradation and Stability-Indicating Method Development: PNOX as a Degradation Marker in Pholcodine Formulations

Pholcodine-N-oxide is a known degradation product formed during storage of pholcodine-containing liquid formulations, alongside morphine and pholcodine-N,N′-dioxide, with degradation rates dependent on storage temperature and pH of the liquid phase [3]. The SFC-MS analysis of commercial pholcodine formulations (Tuxi) confirmed the presence of PNOX as a degradation marker (peak 4, Rt 4.47 min), clearly resolved from morphine (peak 2, Rt 2.87 min), pholcodine (peak 3, Rt 3.06 min), and pholcodine-N,N′-dioxide (peak 5, Rt 5.68 min) [3]. This enables its use as a specific, quantifiable marker in stability-indicating methods for pholcodine-containing products.

In Vitro Toxicology Screening Panels: PNOX as a Negative Control in Opioid Metabolite Hepatotoxicity Assays

In HepG2 cell-based toxicity screening, P-NOX demonstrated no significant cytotoxicity — no LDH leakage, no GSH depletion, and no decrease in total protein content — making it a suitable negative control compound alongside pholcodine, codeine, morphine, and oxycodone [5]. This profile contrasts sharply with the toxic opioid metabolite codeinone, which caused statistically significant GSH depletion (P < 0.05) within 5 minutes [5]. Researchers evaluating the hepatotoxic potential of novel opioid N-oxide derivatives can use PNOX as a validated, non-hepatotoxic reference compound in their assay panels.

Quote Request

Request a Quote for Pholcodine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.